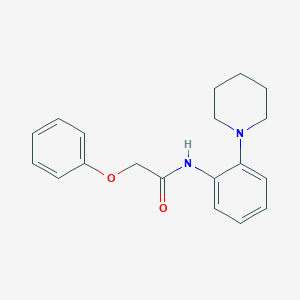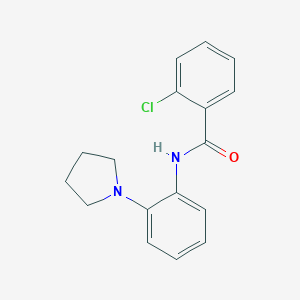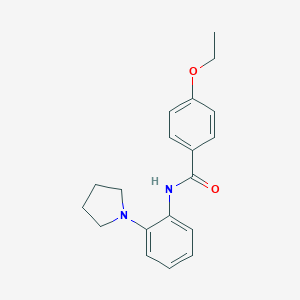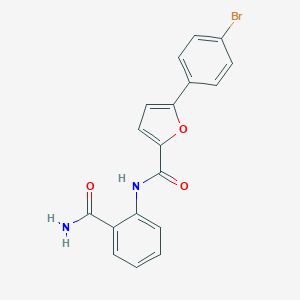![molecular formula C15H15N3O2 B244961 N-[3-(propionylamino)phenyl]nicotinamide](/img/structure/B244961.png)
N-[3-(propionylamino)phenyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(propionylamino)phenyl]nicotinamide, also known as FK866 or APO866, is a potent inhibitor of NAD biosynthesis. It has gained significant attention in the scientific community due to its potential applications in cancer treatment and other diseases.
作用机制
N-[3-(propionylamino)phenyl]nicotinamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of NAD. NAD is an essential cofactor involved in numerous cellular processes, including DNA repair, metabolism, and cell signaling. Inhibition of NAMPT leads to a decrease in NAD levels, which can result in cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-[3-(propionylamino)phenyl]nicotinamide has been found to have other biochemical and physiological effects. It has been shown to increase insulin sensitivity and improve glucose uptake in skeletal muscle cells. Additionally, it has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using N-[3-(propionylamino)phenyl]nicotinamide in lab experiments is its high potency and specificity for NAMPT. However, its high potency can also be a limitation, as it can lead to off-target effects and toxicity. Additionally, the synthesis of N-[3-(propionylamino)phenyl]nicotinamide can be challenging and time-consuming, which can limit its availability for lab experiments.
未来方向
For the study of N-[3-(propionylamino)phenyl]nicotinamide include further investigation into its potential applications in cancer treatment and autoimmune diseases. Additionally, research into the mechanism of action of N-[3-(propionylamino)phenyl]nicotinamide and its effects on cellular processes such as DNA repair and metabolism can provide insight into its broader physiological effects. Finally, the development of more efficient synthesis methods for N-[3-(propionylamino)phenyl]nicotinamide can increase its availability for lab experiments and potential clinical use.
合成方法
The synthesis of N-[3-(propionylamino)phenyl]nicotinamide involves a multi-step process. The first step is the preparation of 3-(propionylamino)benzoic acid, which is then coupled with nicotinamide using a coupling reagent to form the final product. The purity and yield of the product can be improved through various purification techniques such as column chromatography and recrystallization.
科学研究应用
N-[3-(propionylamino)phenyl]nicotinamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer. Additionally, it has been found to enhance the effectiveness of other chemotherapeutic agents. N-[3-(propionylamino)phenyl]nicotinamide has also been studied for its potential applications in the treatment of autoimmune diseases, such as multiple sclerosis.
属性
分子式 |
C15H15N3O2 |
|---|---|
分子量 |
269.3 g/mol |
IUPAC 名称 |
N-[3-(propanoylamino)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O2/c1-2-14(19)17-12-6-3-7-13(9-12)18-15(20)11-5-4-8-16-10-11/h3-10H,2H2,1H3,(H,17,19)(H,18,20) |
InChI 键 |
HQARURAFRMDIOG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CN=CC=C2 |
规范 SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244887.png)
![N-[(2-carbamoylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B244888.png)
![5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244889.png)
![N-[3-(pentanoylamino)phenyl]-2-naphthamide](/img/structure/B244892.png)
![N-{3-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244893.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide](/img/structure/B244894.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244896.png)
![N-(3-{[(4-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244897.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244898.png)
![2-[(3-Propoxybenzoyl)amino]benzamide](/img/structure/B244900.png)